molecular formula C8H3F3INOS B12967975 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole

2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No.: B12967975
M. Wt: 345.08 g/mol
InChI Key: ICALPIYOWMNJGR-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodine atom at the second position and a trifluoromethoxy group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole typically involves the iodination of 6-(trifluoromethoxy)benzo[d]thiazole. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by nucleophiles, leading to the formation of new C-N or C-C bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products Formed

    Substitution Reactions: Formation of new benzothiazole derivatives with different substituents.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery efforts.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Fluoro-6-(trifluoromethoxy)benzo[d]thiazole

Uniqueness

2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The trifluoromethoxy group also imparts unique electronic and steric properties, making this compound valuable in various research applications.

Properties

Molecular Formula

C8H3F3INOS

Molecular Weight

345.08 g/mol

IUPAC Name

2-iodo-6-(trifluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H3F3INOS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H

InChI Key

ICALPIYOWMNJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)I

Origin of Product

United States

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